N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Overview
Description
N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring
Scientific Research Applications
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure, the introduction of the pyrazole ring, and the final coupling to form the furanamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of solvents and reagents is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Mechanism of Action
The mechanism of action of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-BICYCLO[2.2.1]HEPT-2-YL-ETHANONE: This compound shares the bicyclic structure but lacks the pyrazole and furanamide groups.
N-(1-BICYCLO[2.2.1]HEPT-2-YL-ETHYL)-2-(2-HYDROXY-PHENOXY)-ACETAMIDE: This compound has a similar bicyclic structure but different functional groups.
Uniqueness
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of a bicyclic structure, a pyrazole ring, and a furanamide group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-11(17-9-14-4-5-15(17)8-14)22-20(25)18-7-6-16(26-18)10-24-13(3)19(21)12(2)23-24/h6-7,11,14-15,17H,4-5,8-10H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJRQMQCZUWJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC(C)C3CC4CCC3C4)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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